2-(2-Cyanoethyl)isothiourea monohydrochloride

Description

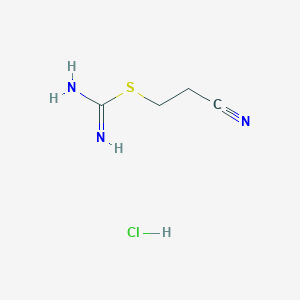

2-(2-Cyanoethyl)isothiourea monohydrochloride is a chemical compound characterized by an isothiourea backbone substituted with a cyanoethyl group (-CH₂CH₂CN) and a hydrochloride salt. Isothioureas are sulfur-containing analogs of ureas, where one oxygen atom is replaced by sulfur, conferring distinct reactivity and applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

2-cyanoethyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S.ClH/c5-2-1-3-8-4(6)7;/h1,3H2,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNOMYJVKMTGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(=N)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497323 | |

| Record name | 2-Cyanoethyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6634-40-8 | |

| Record name | NSC51862 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC43524 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyanoethyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2-Cyanoethyl)isothiouronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanoethyl)isothiourea monohydrochloride typically involves the reaction of 2-cyanoethylamine with thiourea in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2-cyanoethylamine+thiourea+HCl→2-(2-Cyanoethyl)isothiourea monohydrochloride

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanoethyl)isothiourea monohydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(2-Cyanoethyl)isothiourea monohydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including its role in drug development.

Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Cyanoethyl)isothiourea monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Methoxybenzyl)isothiourea Hydrochloride

- Structural Differences: The methoxybenzyl substituent introduces aromaticity and electron-donating methoxy groups, contrasting with the aliphatic, electron-withdrawing cyanoethyl group in 2-(2-cyanoethyl)isothiourea.

- Applications: Used in peptide coupling and as a reagent in heterocyclic synthesis. The methoxy group may enhance stability in acidic conditions compared to the cyanoethyl variant .

- Solubility: Likely soluble in polar solvents similar to other hydrochloride salts (e.g., procaine hydrochloride dissolves readily in water and ethanol) .

Procaine Hydrochloride

- Structural Differences: A benzoate ester with a diethylaminoethyl group, lacking sulfur but sharing the hydrochloride salt.

- Applications : Local anesthetic, highlighting the pharmaceutical utility of hydrochloride salts for bioavailability .

- Reactivity: The ester group in procaine is prone to hydrolysis, whereas the isothiourea core in 2-(2-cyanoethyl)isothiourea offers nucleophilic sulfur for alkylation or cross-coupling reactions.

2-Chloroethylamine Monohydrochloride

- Structural Differences: Features a chloroethyl group instead of cyanoethyl, altering electronic properties (chlorine is electron-withdrawing but less polar than cyano).

- Reactivity: The chloro group facilitates nucleophilic substitution reactions, whereas the cyano group may participate in cyclization or serve as a nitrile precursor .

- Hazards: Chloroethyl derivatives are often more toxic than cyanoethyl analogs, as seen in clonidine hydrochloride’s hazardous classification .

Research Findings and Key Differences

- Reactivity: Cyanoethyl groups enable unique reactivity in click chemistry or nitrile transformations, contrasting with chloroethyl groups’ suitability for alkylation .

- Stability : The hydrochloride salt form enhances stability and shelf life across all compared compounds, critical for pharmaceutical storage .

- Toxicity: Chlorinated derivatives (e.g., clonidine hydrochloride) often require stringent handling protocols compared to cyanoethyl analogs .

Biological Activity

2-(2-Cyanoethyl)isothiourea monohydrochloride (CETI) is a chemical compound with the molecular formula C4H8ClN3S and a molecular weight of 165.65 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

CETI is synthesized through the reaction of 2-cyanoethylamine with thiourea in the presence of hydrochloric acid. The general reaction can be represented as follows:

This compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to a variety of derivatives useful in research and industrial applications.

Biological Activity

CETI has been studied for its biological activity, particularly its interactions with biomolecules and potential therapeutic applications. Key areas of interest include:

1. Antimicrobial Activity

Research indicates that CETI exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential utility in treating infections.

2. Enzyme Inhibition

CETI has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain proteases, which play crucial roles in various biological processes, including cell signaling and immune responses.

3. Cytotoxicity

Preliminary studies suggest that CETI may exhibit cytotoxic effects on cancer cell lines. This activity could be attributed to its ability to interfere with cellular processes, potentially leading to apoptosis (programmed cell death). Further research is needed to elucidate the mechanisms underlying this cytotoxicity.

Case Studies

Several case studies have explored the biological effects of CETI:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of CETI against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as an antimicrobial agent.

- Enzyme Inhibition Assays : In vitro assays demonstrated that CETI could effectively inhibit serine proteases, suggesting its potential role in modulating proteolytic processes within cells. This finding opens avenues for therapeutic applications in diseases where protease activity is dysregulated.

- Cytotoxicity Screening : A cytotoxicity assay conducted on various cancer cell lines revealed that CETI induced cell death in a dose-dependent manner. The study suggested that further investigation into its mechanism of action could lead to new cancer therapies.

The precise mechanism by which CETI exerts its biological effects remains under investigation. However, it is believed that its reactivity with thiol groups in proteins may play a crucial role in its enzyme inhibition and cytotoxicity. Additionally, interactions with cellular receptors or signaling pathways may contribute to its observed biological activities.

Comparative Analysis

To better understand the uniqueness of CETI compared to similar compounds, a comparison table is presented below:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(2-Cyanoethyl)isothiourea | C4H8ClN3S | Antimicrobial, Cytotoxic |

| 2-(2-Cyanoethyl)thiourea | C4H8N2S | Limited studies available |

| 2-(2-Cyanoethyl)guanidine | C4H8N4 | Potential neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.